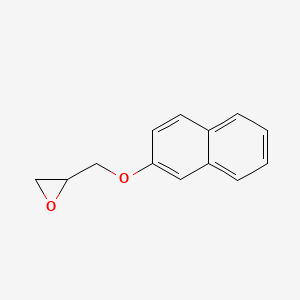

2-Naphthyl glycidyl ether

Description

Properties

IUPAC Name |

2-(naphthalen-2-yloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-4-11-7-12(6-5-10(11)3-1)14-8-13-9-15-13/h1-7,13H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYSFVJCBRHGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966724 | |

| Record name | 2-{[(Naphthalen-2-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5234-06-0 | |

| Record name | 2-[(2-Naphthalenyloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5234-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Naphthalen-2-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-naphthyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA1R9121W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 2-Naphthyl glycidyl ether and its chemical structure

An In-depth Technical Guide to 2-Naphthyl Glycidyl Ether

This guide provides a comprehensive overview of this compound, a significant chemical compound in organic synthesis and pharmaceutical development. We will delve into its chemical structure, properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles and industry best practices.

Introduction and Core Concepts

This compound, with the IUPAC name 2-(naphthalen-2-yloxymethyl)oxirane, is an organic compound characterized by a naphthalene ring linked to a glycidyl ether group.[1][2] This unique structure, combining a large aromatic system with a reactive epoxide ring, makes it a valuable intermediate in various chemical transformations.[1] Its molecular formula is C₁₃H₁₂O₂ and it has a molecular weight of approximately 200.23 g/mol .[1][2][3]

The presence of the highly strained three-membered epoxide ring is central to the reactivity of this compound. This functional group is susceptible to nucleophilic attack, allowing for the formation of new chemical bonds and the synthesis of more complex molecules.[1] This reactivity is the cornerstone of its utility in diverse applications, from polymer chemistry to the synthesis of pharmaceutical agents.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is fundamental to understanding its reactivity and applications. The molecule consists of a 2-naphthyloxy group attached to a methyl group which is, in turn, part of an oxirane (epoxide) ring.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 5234-06-0 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Melting Point | 60-64 °C | [3] |

| Boiling Point | 348.7 °C at 760 mmHg | [3] |

| Density | 1.192 g/cm³ | [3] |

| Flash Point | 152 °C | [3] |

Synthesis and Mechanistic Insights

The most prevalent and industrially significant method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of epichlorohydrin by 2-naphthol in the presence of a base.[1]

Causality in Experimental Choices:

-

Choice of Base: Sodium hydroxide or potassium carbonate are commonly used. The base's role is to deprotonate the hydroxyl group of 2-naphthol, forming the more nucleophilic naphthoxide ion. The choice between these bases can influence reaction kinetics and yield, with stronger bases generally leading to faster reactions.

-

Solvent Selection: The choice of solvent is critical for ensuring that both the naphthoxide and epichlorohydrin are sufficiently soluble to react. Aprotic polar solvents are often favored.

-

Temperature Control: The reaction temperature is a key parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions or degradation of the product.[4] A typical temperature range is between -10°C and 100°C.[4]

Reaction Mechanism:

-

Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-naphthol, generating a naphthoxide anion.

-

Nucleophilic Attack: The highly nucleophilic naphthoxide anion attacks the least sterically hindered carbon of the epoxide ring in epichlorohydrin.

-

Ring Opening and Ether Formation: This attack leads to the opening of the epoxide ring and the formation of a new carbon-oxygen bond, resulting in the glycidyl ether linkage.[1]

Caption: Williamson ether synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile compound with several important applications, particularly in the pharmaceutical and chemical industries.

Pharmaceutical Intermediate and Reference Standard

A primary application of this compound is in the pharmaceutical industry, where it is a known impurity and degradation product of the beta-blocker, Propranolol.[1][5][6] As such, it serves as a critical reference standard for:

-

Analytical Method Development and Validation (AMV): Essential for creating and validating methods to detect and quantify this impurity in Propranolol drug products.[1][5][6][7]

-

Quality Control (QC): Used in routine QC testing to ensure the purity and safety of Propranolol.[1][5][6][7]

-

Abbreviated New Drug Applications (ANDA): Plays a crucial role in the regulatory filings for generic versions of Propranolol.[1][5][6][7]

Organic Synthesis

The reactive epoxide group of this compound makes it a valuable building block in organic synthesis.[1] It can undergo a variety of ring-opening reactions with different nucleophiles to introduce the 2-naphthyloxy-2-hydroxypropyl moiety into a target molecule. This is particularly useful in the synthesis of complex organic molecules and heterocyclic compounds.[1]

Polymer Chemistry

In polymer science, this compound can be used as a monomer or a cross-linking agent in the production of epoxy resins and other polymers.[1] The incorporation of the rigid naphthalene group can enhance the thermal and mechanical properties of the resulting polymers.[1]

Biochemical Research

This compound is also utilized in biochemical studies, particularly in research involving epoxide hydrolases.[1] These enzymes are involved in the metabolism and detoxification of epoxides, and this compound can serve as a substrate to study their activity and inhibition.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound via the Williamson ether synthesis.

Materials:

-

2-Naphthol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in the chosen solvent.

-

Base Addition: Add the base (e.g., NaOH) to the solution and stir until it is completely dissolved. This step generates the naphthoxide salt.

-

Epichlorohydrin Addition: Slowly add epichlorohydrin to the reaction mixture. An exothermic reaction may occur, so controlled addition is important.

-

Reaction: Heat the mixture to the desired temperature (e.g., reflux) and maintain it for a specified period (e.g., 3 hours).[3] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, filter it off.

-

Extraction: Transfer the filtrate to a separatory funnel and add deionized water and an organic extraction solvent (e.g., ethyl acetate). Shake well and separate the organic layer.

-

Washing: Wash the organic layer with deionized water and then with brine to remove any remaining impurities.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Safety and Handling

This compound requires careful handling due to its potential hazards.[2]

-

Health Hazards: It is known to cause skin irritation and may cause an allergic skin reaction.[2] It can also cause serious eye irritation.[2][8] Some data suggests it may be harmful if inhaled, may cause respiratory irritation, and is suspected of causing genetic defects and cancer.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[7][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1][7] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[9]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Inhalation: Move the person into fresh air.[9]

-

Ingestion: If swallowed, seek medical attention.[9]

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and key role as a pharmaceutical reference standard. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for researchers and professionals in the fields of chemistry and drug development. The insights and protocols provided in this guide are intended to support the effective and safe utilization of this important chemical intermediate.

References

- This compound - LookChem. (n.d.).

- This compound | C13H12O2 | CID 92995 - PubChem. (n.d.).

- This compound | 5234-06-0 - SynZeal. (n.d.).

- This compound CAS#: 5234-06-0; ChemWhat Code: 1483825. (n.d.).

- MSDS - this compound - KM Pharma Solution Private Limited. (n.d.).

- This compound - FDA. (n.d.).

- CAS No : 5234-06-0 | Product Name : this compound | Pharmaffiliates. (n.d.).

- Process for preparation of glycidyl ether - Google Patents. (n.d.).

- CAS No : 2461-42-9 | Product Name : α-Naphthyl Glycidyl Ether, 90% | Pharmaffiliates. (n.d.).

- Selective Synthesis of 1-Naphthyl Glycidyl Ether - Supporting Information. (2021). The Royal Society of Chemistry.

- This compound CAS号5234-06-0 - Watson(沃森). (2024-07-08).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H12O2 | CID 92995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 5. This compound | 5234-06-0 | SynZeal [synzeal.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | CAS No: 5234-06-0 [aquigenbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. kmpharma.in [kmpharma.in]

2-Naphthyl glycidyl ether physical and chemical properties

An In-depth Technical Guide to 2-Naphthyl Glycidyl Ether: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 5234-06-0) is an organic compound featuring a naphthalene ring system linked to a reactive glycidyl ether moiety.[1] Its chemical structure, which combines the aromatic, π-rich naphthalene core with the strained, highly reactive three-membered epoxide ring, makes it a valuable and versatile molecule in synthetic chemistry and material science.[1] With the molecular formula C₁₃H₁₂O₂, this compound is also known by synonyms such as Beta propranolol epoxide, 2-((Naphthalen-2-yloxy)methyl)oxirane, and Glycidyl 2-naphthyl ether.[2][3][4]

In the pharmaceutical industry, this compound holds particular significance. It is recognized as a key impurity and a potential degradation product of the widely used non-selective beta-blocker, Propranolol.[1][5] Consequently, it serves as an essential reference standard for analytical method development, validation, and routine quality control (QC) in the manufacturing of Propranolol, particularly for Abbreviated New Drug Applications (ANDAs).[1][3][5][6] Its availability as a high-quality, well-characterized reference material is crucial for ensuring the purity and safety of the final drug product.[5][6]

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, analytical methodologies, and applications of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-(naphthalen-2-yloxymethyl)oxirane | [1][2] |

| CAS Number | 5234-06-0 | [1] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Melting Point | 60-64 °C | |

| Boiling Point | 348.7 °C at 760 mmHg | |

| Density | 1.192 g/cm³ | |

| Flash Point | 152 °C | |

| Vapor Pressure | 9.96E-05 mmHg at 25°C | |

| XLogP3 | 3.2 | [2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Complexity | 217 | [2] |

Molecular Structure and Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the naphthalene ring and the epoxide ring.

Caption: Key functional groups of this compound.

The epoxide ring is a three-membered heterocycle containing an oxygen atom. This configuration results in significant ring strain, making the C-O bonds weak and the carbon atoms electrophilic. This inherent strain is the primary driver of the compound's reactivity, rendering it highly susceptible to ring-opening reactions initiated by nucleophiles.[1] This reactivity allows this compound to serve as a building block for synthesizing more complex molecules, as nucleophilic attack can introduce a wide variety of functional groups.[1]

Synthesis: The Williamson Ether Synthesis

The most prevalent and industrially efficient method for preparing this compound is the Williamson Ether Synthesis.[1] This classic organic reaction involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.

Mechanism:

-

Deprotonation: The hydroxyl group of 2-naphthol is deprotonated by a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the highly nucleophilic 2-naphtholate anion.[1]

-

Nucleophilic Attack: The naphtholate anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of epichlorohydrin. This results in a nucleophilic substitution (Sₙ2) reaction, displacing the chloride ion and forming the glycidyl ether linkage.[1]

This method is known for its high efficiency, often achieving yields greater than 90% with high purity.[1]

Caption: Williamson Ether Synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound lend it to several critical applications:

-

Pharmaceutical Reference Standard: As an impurity of Propranolol, it is indispensable for the quality control of the active pharmaceutical ingredient (API).[1][5] Regulatory bodies require that drug manufacturers identify and quantify impurities. This compound is used to develop and validate analytical methods (e.g., HPLC) to ensure that levels of this specific impurity in Propranolol batches remain below the safety threshold.[3][5][6]

-

Organic Synthesis Intermediate: The reactive epoxide group is a versatile chemical handle. It can be opened by a wide range of nucleophiles (amines, thiols, alcohols) to synthesize diverse derivatives, including beta-amino alcohols, which are a common structural motif in many pharmaceutical agents.[1] For instance, it is used in the preparation of Naftopidil and other Propranolol-related compounds.[7]

-

Biochemical Probes: In biochemical research, it can be used to study the activity and specificity of enzymes, particularly epoxide hydrolases.[1] These enzymes are crucial in metabolic pathways for detoxifying electrophilic epoxides. Studying their interaction with substrates like this compound helps elucidate enzyme mechanisms and their role in cellular metabolism.[1]

-

Polymer Chemistry: The ability of the epoxide ring to undergo ring-opening polymerization or to react with other functional groups makes it a useful monomer or cross-linking agent in the synthesis of epoxy resins and other polymers.[1] The incorporation of the rigid naphthalene group can enhance the thermal stability and mechanical properties of the resulting polymer.[1]

Analytical and Quality Control Protocols

A self-validating analytical workflow is essential to confirm the identity and purity of this compound, especially when it is used as a reference standard.

Step-by-Step Characterization Workflow

-

Material Reception and Visual Inspection:

-

Log the sample details (batch number, date).

-

Visually inspect the material for uniform appearance. The compound is typically a solid at room temperature.

-

-

Spectroscopic Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Causality: The chemical environment of each proton and carbon nucleus results in a unique resonance frequency (chemical shift). Hydrogens on carbons adjacent to the ether oxygen are deshielded and typically appear in the 3.4-4.5 ppm range.[8] The characteristic epoxide protons resonate at approximately 2.5-3.5 ppm.[8] Carbons bonded to the ether oxygen are also shifted downfield, appearing in the 50-80 ppm range in the ¹³C NMR spectrum.[8] The observed spectra must match the known structure.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a technique like Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Causality: MS provides the mass-to-charge ratio of the molecular ion, which must correspond to the compound's exact mass (200.0837 g/mol ).[2] The fragmentation pattern serves as a fingerprint for the molecule's structure.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum.

-

Causality: Functional groups absorb IR radiation at specific frequencies. Look for the characteristic C-O single-bond stretching absorption in the 1050-1150 cm⁻¹ region, which is indicative of the ether linkage.[8]

-

-

-

Purity Assessment (Chromatography):

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):

-

Develop a suitable chromatographic method (select column, mobile phase/carrier gas, and detector).

-

Run the sample and determine the peak area of the main component relative to any impurities.

-

Causality: Chromatography separates compounds based on their differential partitioning between a stationary and a mobile phase. A high-purity sample will show a single major peak, allowing for quantification of purity (e.g., >95%).[10]

-

-

Caption: Analytical workflow for quality control of this compound.

Safety and Handling

This compound requires careful handling due to its potential health hazards.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation and may cause an allergic skin reaction.[2] It is also suspected of causing genetic defects and cancer and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][11] If dust or aerosols may be generated, a respirator should be used.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[1][6] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[4][12]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[11] If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[11]

-

Ingestion: Seek immediate medical assistance.[11]

-

Always consult the most current Safety Data Sheet (SDS) for the product before use.[6][11] This product is intended for research and analytical purposes only and is not for human or veterinary use.[1][5][11]

References

- This compound. (n.d.). LookChem.

- This compound | C13H12O2 | CID 92995. (n.d.). PubChem, National Institutes of Health.

- This compound CAS#: 5234-06-0. (n.d.). ChemWhat.

- MSDS - this compound. (n.d.). KM Pharma Solution Private Limited.

- This compound | 5234-06-0. (n.d.). SynZeal.

- alpha-Naphthyl glycidyl ether. (n.d.). Haz-Map.

- α-Naphthyl Glycidyl Ether, 90%. (n.d.). Pharmaffiliates.

- This compound. (n.d.). Pharmaffiliates.

- alpha-Naphthyl Glycidyl Ether, 90%. (n.d.). PharmaCompass.com.

- This compound. (n.d.). KM Pharma Solution Private Limited.

- Selective Synthesis of 1-Naphthyl Glycidyl Ether - Supporting Information. (2021). The Royal Society of Chemistry.

- Glycidyl 1-naphthyl ether - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- Spectroscopy of Ethers. (2024-09-30). Chemistry LibreTexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H12O2 | CID 92995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5234-06-0 | SynZeal [synzeal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | CAS No: 5234-06-0 [aquigenbio.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. 2-[(Naphthalen-1-yloxy)methyl]oxirane | 2461-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. kmpharma.in [kmpharma.in]

- 12. kmpharma.in [kmpharma.in]

Synthesis of 2-Naphthyl glycidyl ether from 2-naphthol and epichlorohydrin.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Naphthyl glycidyl ether is a key chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry.[1] Notably, it serves as a crucial reference standard in the quality control of the widely used beta-blocker, Propranolol, where it is recognized as a key impurity and degradation product.[1][2] This guide provides a comprehensive technical overview of its synthesis from 2-naphthol and epichlorohydrin, focusing on the underlying chemical principles, detailed experimental protocols, and methods for optimization and characterization. The primary synthetic route discussed is the Williamson ether synthesis, a robust and industrially relevant method.[1]

Introduction to this compound

This compound, with the chemical formula C13H12O2, is an organic compound featuring a naphthalene ring linked to a reactive glycidyl group containing an epoxide ring.[1][3] This unique structure, combining an extended π-electron system with the high ring strain of the epoxide, makes it a versatile building block in the synthesis of more complex molecules and polymers.[1] Its primary role in the pharmaceutical sector is as a reference standard for ensuring the purity and safety of Propranolol formulations.[1][4]

The Williamson Ether Synthesis: Mechanism and Rationale

The most common and industrially scalable method for preparing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 2-naphthol is reacted with epichlorohydrin in the presence of a base.[1]

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Deprotonation: The hydroxyl group of 2-naphthol, being weakly acidic, is deprotonated by a strong base, typically sodium hydroxide (NaOH), to form the highly nucleophilic 2-naphthoxide ion.[1][5][6]

-

Nucleophilic Attack: The newly formed 2-naphthoxide ion then acts as a nucleophile, attacking the least sterically hindered carbon of the epichlorohydrin molecule. This results in the opening of the epoxide ring and the displacement of the chloride ion, forming the glycidyl ether linkage.[1]

Causality Behind Experimental Choices

-

Choice of Base: Sodium hydroxide is a common and cost-effective base for deprotonating phenols.[5][7] While stronger bases like sodium hydride (NaH) can also be used, NaOH is sufficient for the acidity of 2-naphthol and is easier to handle in industrial settings.[5][8]

-

Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to maximize the conversion of 2-naphthol and minimize the formation of by-products.[9][10] This is a common strategy in reactions where one reactant is more valuable or difficult to separate from the product.

-

Solvent Selection: The choice of solvent can influence the reaction rate and yield. Often, a two-phase system is employed, or a phase-transfer catalyst is used to facilitate the reaction between the aqueous naphthoxide and the organic epichlorohydrin.[11]

Enhancing Reaction Efficiency: The Role of Phase-Transfer Catalysis

To improve the reaction rate and yield, especially on an industrial scale, phase-transfer catalysis (PTC) is often employed.[1] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the 2-naphthoxide anion from the aqueous phase to the organic phase where epichlorohydrin is dissolved.[12][13] This overcomes the immiscibility of the reactants and accelerates the reaction.[11]

Detailed Experimental Protocol

This section provides a generalized, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 2-Naphthol | 144.17 | 135-19-3 |

| Epichlorohydrin | 92.52 | 106-89-8 |

| Sodium Hydroxide | 40.00 | 1310-73-2 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1643-19-2 |

| Toluene | 92.14 | 108-88-3 |

| Ethyl Acetate | 88.11 | 141-78-6 |

| Deionized Water | 18.02 | 7732-18-5 |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-naphthol in toluene.

-

Addition of Base and Catalyst: Add an aqueous solution of sodium hydroxide and the phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the flask.

-

Addition of Epichlorohydrin: Heat the mixture to the desired reaction temperature (typically 50-70 °C) with vigorous stirring. Add epichlorohydrin dropwise from the dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the 2-naphthol is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with deionized water to remove any remaining base and salt.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[1]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and identify any by-products.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups, such as the ether linkage and the epoxide ring.

Potential Side Reactions and Troubleshooting

Several side reactions can occur during the synthesis, leading to impurities and reduced yield:

-

Polymerization of Epichlorohydrin: Under strongly basic conditions, epichlorohydrin can self-polymerize.[9] This can be minimized by controlling the reaction temperature and the rate of addition of epichlorohydrin.

-

Hydrolysis of Epichlorohydrin: In the presence of water, epichlorohydrin can be hydrolyzed to glycerol dichlorohydrin.

-

Formation of Di-naphthyl Ether: If the reaction conditions are not carefully controlled, a second molecule of 2-naphthoxide can react with the product, leading to the formation of a di-naphthyl ether.

Troubleshooting:

| Issue | Potential Cause | Solution |

| Low Yield | Incomplete reaction, side reactions | Optimize reaction time and temperature, use a phase-transfer catalyst, ensure efficient stirring. |

| Impure Product | Presence of starting materials or by-products | Improve the work-up and purification steps (e.g., additional washings, careful chromatography). |

| Polymer Formation | High concentration of base, high temperature | Add epichlorohydrin slowly, maintain a moderate reaction temperature. |

Industrial Scale-Up Considerations

For industrial production, the synthesis can be adapted for continuous flow reactors.[1] This allows for better control over reaction parameters such as temperature, mixing, and reaction time, leading to improved yields, reproducibility, and safer handling of the hazardous epichlorohydrin.[1]

Conclusion

The synthesis of this compound from 2-naphthol and epichlorohydrin via the Williamson ether synthesis is a well-established and efficient method. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, high yields of a pure product can be achieved. The use of phase-transfer catalysis can further enhance the efficiency of this synthesis, making it suitable for both laboratory and industrial-scale production. The resulting this compound is a valuable compound for various applications, particularly in the pharmaceutical industry for quality control purposes.

References

- Brainly. (2024, March 22). What is the role of NaOH in the Williamson ether synthesis?.

- Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers.

- Google Patents. (n.d.). US3121727A - Synthesis of glycidyl ethers of polyhydric phenols.

- Google Patents. (n.d.). US3766221A - Process for the manufacture of glycidyl ethers.

- Google Patents. (n.d.). US4284573A - Preparation of glycidyl ethers.

- Google Patents. (n.d.). US2943095A - Process for preparing glycidyl polyethers of polyhydric phenols.

- Google Patents. (n.d.). CN103739571A - Synthesis method of phenyl glycidyl ether.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ResearchGate. (n.d.). Reaction of epichlorohydrin with 2-naphthol (Nap).

- SynZeal. (n.d.). This compound | 5234-06-0.

- University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 5234-06-0 | SynZeal [synzeal.com]

- 3. This compound | C13H12O2 | CID 92995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. brainly.com [brainly.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]

- 10. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]

- 11. odr.chalmers.se [odr.chalmers.se]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Reaction mechanism of 2-Naphthyl glycidyl ether formation.

An In-depth Technical Guide to the Reaction Mechanism of 2-Naphthyl Glycidyl Ether Formation

Abstract

This compound (2-NGE) is a pivotal chemical intermediate characterized by a naphthalene core linked to a reactive glycidyl group.[1] Its molecular architecture, combining an extended π-electron system with the strained epoxide ring, makes it a valuable precursor in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry.[1] Notably, 2-NGE is recognized as a key impurity and degradation product of the non-selective beta-blocker, Propranolol, making its synthesis and characterization critical for analytical method development and quality control in drug manufacturing.[1][2][3] This guide provides an in-depth exploration of the core reaction mechanism for the formation of this compound, focusing on the widely employed Williamson ether synthesis. We will dissect the reaction on a molecular level, discuss the critical role of phase transfer catalysis in process optimization, and provide a field-proven experimental protocol for its synthesis.

The Core Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of this compound from 2-naphthol and epichlorohydrin is a classic example of the Williamson ether synthesis.[1][4][5] The reaction proceeds through a sequential, three-step mechanism involving nucleophile formation, nucleophilic attack with ring-opening, and an intramolecular ring-closing to form the final epoxide.

Step 1: Deprotonation and Nucleophile Formation

The reaction is initiated by a strong base, typically sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), which deprotonates the phenolic hydroxyl group of 2-naphthol.[1][6] 2-Naphthol is a weak acid, and its reaction with NaOH is a straightforward acid-base neutralization.[7][8] This deprotonation is highly favorable because the resulting conjugate base, the 2-naphthoxide anion, is significantly stabilized by resonance. The negative charge on the oxygen atom is delocalized across the aromatic naphthalene ring system, which greatly enhances its stability and nucleophilicity compared to the parent alcohol.[7] The formation of this potent nucleophile is the critical first step that drives the subsequent reaction forward.[9]

Step 2: Nucleophilic Attack and Epoxide Ring-Opening

The highly nucleophilic 2-naphthoxide anion then attacks the epichlorohydrin molecule. This occurs via a bimolecular nucleophilic substitution (SN2) mechanism.[10][11] Epichlorohydrin presents three potential electrophilic sites, but the attack is highly regioselective. The naphthoxide ion preferentially attacks one of the carbon atoms of the epoxide ring, which is highly activated due to ring strain.[1][12] Specifically, the attack occurs at the terminal, less sterically hindered carbon of the epoxide.[12] This attack leads to the opening of the epoxide ring and the formation of an intermediate chlorohydrin alkoxide: 1-chloro-3-(naphthalen-2-yloxy)propan-2-olate .

Step 3: Intramolecular SN2 and Epoxide Ring Formation

The final step is a rapid, intramolecular SN2 reaction. The newly formed alkoxide ion from the previous step acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom.[10] This intramolecular cyclization displaces the chloride ion, a good leaving group, and forms the new three-membered epoxide ring.[4] This ring-closing step, an intramolecular Williamson ether synthesis, yields the final product, this compound.[1][4]

Visualizing the Reaction Pathway

The following diagram illustrates the sequential mechanism for the formation of this compound.

Caption: Reaction mechanism of this compound synthesis.

Optimizing Synthesis: The Role of Phase Transfer Catalysis

In many industrial and laboratory settings, the reaction is performed in a two-phase system (e.g., an aqueous solution of NaOH and an organic solvent containing epichlorohydrin and 2-naphthol). The naphthoxide anion resides primarily in the aqueous phase, while epichlorohydrin is in the organic phase, leading to a slow reaction rate. Phase Transfer Catalysis (PTC) is a powerful technique used to overcome this phase boundary limitation.[13]

A phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the migration of the naphthoxide anion from the aqueous phase into the organic phase.[13][14] The lipophilic cation of the catalyst (e.g., [N(C₄H₉)₄]⁺) pairs with the naphthoxide anion, forming an ion pair that is soluble in the organic phase. This "transferred" anion can then readily react with epichlorohydrin.[13] The use of PTC offers significant advantages:

-

Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is dramatically enhanced.[13]

-

Milder Conditions: The reaction can often be run at lower temperatures, reducing the likelihood of side reactions.[13]

-

Higher Yields: Improved reaction efficiency leads to higher product yields.[15]

-

Greener Chemistry: PTC can enable the use of less hazardous solvents or even solvent-free conditions, aligning with green chemistry principles.[10][13]

Experimental Protocol: Synthesis via Phase Transfer Catalysis

This protocol provides a self-validating methodology for the synthesis of this compound, incorporating best practices for yield and purity.

Materials and Reagents:

-

2-Naphthol (99%+)

-

Epichlorohydrin (99%+)

-

Sodium Hydroxide (NaOH), pellets or 50% aqueous solution

-

Tetrabutylammonium Bromide (TBAB) (99%)

-

Toluene (Anhydrous)

-

Ethyl Acetate (ACS Grade)

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (Anhydrous)

-

Silica Gel (for column chromatography)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser and nitrogen inlet

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble a three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the flask on a magnetic stirrer with a heating mantle.

-

Reagent Charging: To the flask, add 2-naphthol (e.g., 0.1 mol), TBAB (e.g., 0.01 mol, 10 mol%), and toluene (e.g., 150 mL). Begin stirring to dissolve the solids.

-

Base Addition: Prepare a solution of NaOH (e.g., 0.15 mol) in water and add it to the reaction flask.

-

Epichlorohydrin Addition: Heat the mixture to 75 °C. Once the temperature is stable, add epichlorohydrin (e.g., 0.12 mol) dropwise from the dropping funnel over 30 minutes. An excess of epichlorohydrin is used to ensure complete conversion of the 2-naphthol.

-

Reaction: Maintain the reaction mixture at 75 °C with vigorous stirring for 3-5 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 2-naphthol spot disappears.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water (2x100 mL) and then with brine (1x100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.[1][16]

Quantitative Data and Yield Optimization

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes representative data from various synthetic approaches to highlight the impact of different parameters.

| 2-Naphthol (mol) | Epichlorohydrin (mol) | Base (mol) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 0.025 | 0.075 (3 eq) | K₂CO₃ (0.073) | None | 2-Butanone | 75 | 3 | 95 | [1] |

| 0.1 | 0.12 (1.2 eq) | NaOH (0.15) | TBAB | Toluene/H₂O | 75 | 4 | >90 | Adapted from[15][17] |

| 0.08 | 0.08 (1 eq) | NaOH (0.16) | TBAB | Toluene/H₂O | 30 | - | High Conv. | [18] |

| - | - | KOH | - | Methanol | - | - | 92 | [19] |

This table is a synthesis of typical conditions and may not reflect a single exact experiment but provides a comparative overview.

Conclusion

The formation of this compound via the Williamson ether synthesis is a robust and well-understood reaction. Its mechanism hinges on the base-catalyzed generation of a highly resonance-stabilized naphthoxide nucleophile, which subsequently attacks epichlorohydrin in a two-step ring-opening and ring-closing sequence. For professionals in drug development and chemical synthesis, a deep understanding of this mechanism is crucial for optimizing reaction conditions, minimizing impurities, and ensuring high yields. The strategic implementation of phase transfer catalysis has proven to be a cornerstone of modern synthetic protocols, enhancing efficiency and aligning the process with the principles of green chemistry. The methodologies and insights presented in this guide provide a comprehensive framework for the successful and efficient synthesis of this important chemical intermediate.

References

- Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR.

- JAOCS. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.

- IOP Conference Series: Materials Science and Engineering. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.

- MDPI. (n.d.). Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether.

- ResearchGate. (n.d.). Mechanism of coupling between phenolic compounds and epichlorohydrin....

- SynZeal. (n.d.). This compound | 5234-06-0.

- ResearchGate. (1994). Reaction of epichlorohydrin with 2-naphthol (Nap).

- Chemistry Steps. (n.d.). Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Google Patents. (n.d.). US2659710A - Phenol alcohol-epichlorohydrin reaction products.

- National Institutes of Health. (n.d.). This compound. PubChem.

- Google Patents. (n.d.). US5162547A - Process for the preparation of glycidyl ethers.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- ResearchGate. (n.d.). mechanism of glycidylation reaction between phenols and epichlorohydrin.

- ResearchGate. (n.d.). Williamson ether synthesis.

- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.

- ENSCM. (n.d.). Acknowledgments.

- Brainly.com. (2019). Why does naphthol react with sodium hydroxide? Why does ethanol not react to the extent that naphthol does.

- Quora. (2018). Why do we dissolve 2 naphthol in 10% NaOH in the preparation of 1 phenyl 2 azo naphthol from aniline?.

- WordPress.com. (2013). Epichlorohydrin. Organic chemistry teaching.

- LookChem. (n.d.). This compound.

- ChemWhat. (n.d.). This compound CAS#: 5234-06-0.

- Royal Society of Chemistry. (2021). Selective Synthesis of 1-Naphthyl Glycidyl Ether - Supporting Information.

- Chegg. (2025). Reactivity of 2-Napthol.

- ResearchGate. (n.d.). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 5234-06-0 | SynZeal [synzeal.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. jk-sci.com [jk-sci.com]

- 7. brainly.com [brainly.com]

- 8. quora.com [quora.com]

- 9. Solved Question 7 - Reactivity of 2-Napthol [5 points]:Why | Chegg.com [chegg.com]

- 10. odr.chalmers.se [odr.chalmers.se]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. iagi.or.id [iagi.or.id]

- 18. rsc.org [rsc.org]

- 19. lookchem.com [lookchem.com]

Navigating the Solubility Landscape of 2-Naphthyl Glycidyl Ether: A Technical Guide for Researchers

Abstract

Deconstructing the Molecule: Structural Influences on Solubility

The solubility behavior of 2-Naphthyl glycidyl ether is best understood by examining its constituent parts: the bulky, nonpolar naphthalene ring system and the polar glycidyl ether group.[1] This duality is the primary determinant of its interaction with various organic solvents.

-

The Naphthalene Moiety: This large, aromatic, bicyclic hydrocarbon structure is inherently nonpolar and hydrophobic.[5] Its presence suggests a preference for dissolution in nonpolar or weakly polar organic solvents through van der Waals interactions. The principles of "like dissolves like" dictate that the naphthalene group will favor interaction with solvents of similar low polarity.[6][7][8][9]

-

The Glycidyl Ether Group: This functional group, containing an epoxide ring and an ether linkage, introduces polarity to the molecule. The oxygen atoms can act as hydrogen bond acceptors, allowing for interaction with protic solvents.[10] This polar character suggests some degree of solubility in more polar organic solvents.

The overall solubility of this compound in a given solvent is therefore a result of the interplay between these opposing characteristics. It is anticipated that the compound will exhibit limited solubility in highly polar protic solvents (like water and methanol) and in very nonpolar aliphatic solvents (like hexane), with optimal solubility likely found in solvents of intermediate polarity that can effectively solvate both the aromatic and ether functionalities.

A Predictive Framework for Solvent Selection

Based on the "like dissolves like" principle, we can qualitatively predict the solubility of this compound across a spectrum of organic solvent classes.[6][7][8][9] This predictive framework is essential for efficient experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents strongly interacts with the nonpolar naphthalene ring of the solute. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a polarity that is well-suited to solvating both the naphthalene and the ether portions of the molecule. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the glycidyl ether group without the competing hydrogen bonding that can limit solubility in protic solvents. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While the glycidyl ether group can accept hydrogen bonds, the large nonpolar naphthalene ring limits overall solubility in these highly polar, hydrogen-bonding solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The polarity of the glycidyl ether group is too high for effective dissolution in these highly nonpolar solvents. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of comprehensive published data, an experimental approach is necessary to quantitatively determine the solubility of this compound. The equilibrium solubility (or shake-flask) method is a robust and widely accepted technique for this purpose.[11]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (sufficient to ensure undissolved solid remains after equilibration) into a series of glass vials.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Visually confirm that an excess of solid this compound remains in each vial, indicating that the solutions are saturated.

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand briefly.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Carefully withdraw the supernatant using a glass syringe and filter it through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.[11]

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear, saturated filtrate using the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Generate a standard curve using solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, based on the concentration determined by HPLC and the dilution factor.

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Conclusion and Practical Implications

Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry and for controlling its presence as an impurity in pharmaceutical manufacturing. While readily available quantitative data is scarce, a combination of theoretical prediction based on molecular structure and a robust experimental protocol provides a reliable pathway to this critical information. The principles and methodologies outlined in this guide empower researchers to make informed decisions regarding solvent selection for reactions, purifications, and analytical method development, ultimately contributing to more efficient and robust scientific outcomes.

References

- Khan Academy. (n.d.). Solubility of organic compounds.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Xue‐Qing Chen, Sung Jin Cho, Yi Li, & Srini Venkatesh. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure–property relationship. Journal of Pharmaceutical Sciences, 91(8), 1838-1852.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- ChemWhat. (n.d.). This compound CAS#: 5234-06-0.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents.

- SynZeal. (n.d.). This compound | 5234-06-0.

- Solubility of Things. (n.d.). Naphthalene.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (2025, August 5). The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy.

- YouTube. (2025, December 18). What Is The 'Like Dissolves Like' Principle? [Video].

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Solubility of Things. (n.d.). Glycidyl ethyl ether.

- National Center for Biotechnology Information. (n.d.). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

- Fiveable. (n.d.). Like Dissolves Like Definition.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Alpha- vs. Beta-Naphthyl Glycidyl Ether: A Comparative Analysis of Isomeric Properties, Reactivity, and Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the landscape of synthetic chemistry and pharmaceutical development, isomeric purity and characterization are paramount. Subtle changes in molecular architecture can lead to profound differences in physical properties, reactivity, and biological interactions. This guide provides an in-depth technical examination of two such isomers: alpha-Naphthyl glycidyl ether (α-NGE) and beta-Naphthyl glycidyl ether (β-NGE). While structurally similar, the positional difference of the glycidyl ether moiety on the naphthalene ring—position 1 (alpha) versus position 2 (beta)—imparts distinct characteristics that are critical for their application, particularly as intermediates and reference standards in drug synthesis.[1][2] This document will explore these differences from a physicochemical, synthetic, and application-oriented perspective, offering field-proven insights for laboratory and development professionals.

Structural and Physicochemical Distinction

The foundational difference between α-NGE and β-NGE lies in the point of attachment of the oxiranemethylenoxy group to the naphthalene core. This seemingly minor shift has significant consequences for the molecule's symmetry, steric environment, and intermolecular interactions, which in turn dictate its physical properties.

In α-NGE, the ether linkage is at the C1 position. This position is subject to steric hindrance from the "peri" hydrogen at the C8 position of the adjacent aromatic ring. In contrast, the C2 position of β-NGE is less sterically encumbered. This structural variance directly influences properties like melting and boiling points.

Comparative Physicochemical Data

The following table summarizes the key physical and chemical properties of both isomers, highlighting the tangible differences for researchers in handling and characterization.

| Property | alpha-Naphthyl Glycidyl Ether | beta-Naphthyl Glycidyl Ether |

| Synonyms | 1-NGE, 1-(Glycidyloxy)naphthalene, 2-((Naphthalen-1-yloxy)methyl)oxirane[3] | 2-NGE, 2-Glycidyloxynaphthalene, 2-((Naphthalen-2-yloxy)methyl)oxirane[4][5] |

| CAS Number | 2461-42-9[1][6] | 5234-06-0[4][7] |

| Molecular Formula | C₁₃H₁₂O₂[6] | C₁₃H₁₂O₂[4] |

| Molecular Weight | 200.24 g/mol [3] | 200.23 g/mol [4][8] |

| Appearance | Clear, light yellow oil[1][3] | Solid (at room temp) |

| Melting Point | 95 °C (Note: some sources list as oil)[1] | 60-64 °C[8] |

| Boiling Point | 148-150 °C at 272 Pa[1] | 348.7 °C at 760 mmHg[8] |

| Flash Point | >110 °C[1] | 152 °C[8] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[1] | Soluble in Chloroform, sparingly in Methanol[9] |

Synthesis and Mechanistic Considerations

Both isomers are typically prepared via the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[2] This reaction involves the nucleophilic attack of a naphthoxide ion on epichlorohydrin.

The causality behind this experimental choice is clear: it is a high-yield reaction that utilizes readily available starting materials.[2] The process begins with the deprotonation of the naphthol's hydroxyl group by a strong base (like sodium hydroxide) to form the highly nucleophilic naphthoxide anion. This anion then attacks the least sterically hindered carbon of the epichlorohydrin epoxide, leading to ring-opening and the formation of a halohydrin ether intermediate. Subsequent intramolecular cyclization, promoted by the base, expels the chloride ion to form the final glycidyl ether product.[1][2]

Protocol: Synthesis of 1-Naphthyl Glycidyl Ether

This protocol is a self-validating system designed for high selectivity and yield, adapted from established methodologies.[10]

Materials & Equipment:

-

1-Naphthol (0.08 mol)

-

Epichlorohydrin (0.08 mol)

-

Sodium hydroxide (0.16 mol)

-

Tetrabutylammonium bromide (TBAB) (0.09 mol, as phase-transfer catalyst)

-

Toluene (100 mL)

-

Deionized water (100 mL)

-

n-Decane (0.016 mol, as internal standard for GC analysis)

-

Round-bottom flask with magnetic stirrer, reflux condenser, and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Preparation (Organic Phase): In the round-bottom flask, dissolve 0.08 mol of 1-naphthol, 0.08 mol of epichlorohydrin, and 0.016 mol of n-decane in 100 mL of toluene.

-

Expertise & Experience: Using equimolar amounts of naphthol and epichlorohydrin maximizes conversion while minimizing side reactions. n-Decane serves as an inert internal standard, crucial for accurate yield determination via gas chromatography (GC).

-

-

Catalyst and Base Preparation (Aqueous Phase): In a separate beaker, dissolve 0.16 mol of sodium hydroxide and 0.09 mol of TBAB in 100 mL of water.

-

Trustworthiness: TBAB is a phase-transfer catalyst. It facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, enabling the deprotonation of 1-naphthol and accelerating the reaction rate under mild conditions.

-

-

Reaction Execution: Combine the organic and aqueous phases in the flask. Stir vigorously at 30°C. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing them via GC.

-

Expertise & Experience: Vigorous stirring is essential to create a large interfacial area between the two phases, maximizing the effectiveness of the phase-transfer catalyst. A lower temperature (30°C) helps to control the exothermic reaction and improve selectivity for the desired product over by-products like 1-Chloro-3-(1-naphthoxy)-2-propanol.[10]

-

-

Work-up and Purification: Once the reaction is complete (as determined by the disappearance of 1-naphthol in the GC analysis), stop the stirring and allow the layers to separate.

-

Transfer the mixture to a separatory funnel. Remove the aqueous layer.

-

Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining NaOH and TBAB.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Isolation: Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude 1-Naphthyl glycidyl ether. Further purification can be achieved via column chromatography if necessary.

Reactivity and Applications in Drug Development

The high reactivity of the strained epoxide ring is the defining chemical feature of both isomers, making them susceptible to nucleophilic attack and thus valuable as synthetic intermediates.[2]

Alpha-Naphthyl Glycidyl Ether (α-NGE): This isomer is primarily documented as a direct synthetic precursor for active pharmaceutical ingredients (APIs).[3] Its most notable application is in the synthesis of Propranolol , a non-selective beta-blocker.[3] The synthesis involves the ring-opening of the epoxide in α-NGE by isopropylamine. It is also used in the preparation of Naftopidil, an α1-adrenergic receptor antagonist.[3]

Beta-Naphthyl Glycidyl Ether (β-NGE): In contrast, β-NGE is frequently identified as a key impurity and degradation product in the manufacturing of Propranolol.[2][11] Consequently, its primary role in drug development is not as a synthetic building block, but as a crucial analytical reference standard .[12] Pharmaceutical quality control (QC) laboratories use high-purity β-NGE to develop and validate analytical methods (e.g., HPLC) to detect, quantify, and limit its presence in the final Propranolol drug product, as required for Abbreviated New Drug Applications (ANDA).[2][12]

Toxicology and Safety Profile

As reactive epoxide compounds, both α-NGE and β-NGE warrant careful handling. Epoxides are known alkylating agents and can be skin sensitizers and irritants.

| Hazard Information | alpha-Naphthyl Glycidyl Ether | beta-Naphthyl Glycidyl Ether |

| GHS Pictograms | Warning | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H341: Suspected of causing genetic defects. | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[4] |

| Primary Risks | Skin Irritation, Potential Mutagenicity | Skin Irritation & Sensitization[4][13] |

| Handling Precautions | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing vapors.[9][14] | Wear protective gloves and safety goggles. Avoid dust formation and inhalation. Wash thoroughly after handling.[7][12] |

Disclaimer: This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling these chemicals.[7][14]

Conclusion

While alpha- and beta-Naphthyl glycidyl ether share the same molecular formula and core reactive group, their isomeric differences lead to distinct physicochemical properties and, most critically, divergent roles within the pharmaceutical industry. Alpha-NGE is a key building block, a direct intermediate in the synthesis of APIs like Propranolol.[3] Beta-NGE, conversely, serves as an essential tool for ensuring the purity and safety of that same API, acting as a certified analytical reference standard for impurity profiling.[2][11] For researchers, scientists, and drug development professionals, understanding this distinction is not merely academic; it is fundamental to efficient synthesis, robust analytical validation, and regulatory compliance.

References

- Capot Chemical Co., Ltd. (2010). MSDS of 1-Naphthol Glycidyl Ether.

- KM Pharma Solution Private Limited. MSDS - 2-Naphthyl Glycidyl Ether.

- ChemBK. (2024). Alpha-Naphthylglycidylether.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92995, this compound. PubChem.

- Haz-Map. (n.d.). alpha-Naphthyl glycidyl ether. U.S. National Library of Medicine.

- Pharmaffiliates. (n.d.). α-Naphthyl Glycidyl Ether, 90%.

- SynZeal. (n.d.). This compound.

- LookChem. (n.d.). This compound.

- PharmaCompass.com. (n.d.). alpha-Naphthyl Glycidyl Ether, 90per cent.

- Google Patents. (n.d.). US6087512A - Process for preparation of glycidyl ether.

- Yadav, G. D., & Kadam, S. T. (2021). Selective Synthesis of 1-Naphthyl Glycidyl Ether - Supporting Information. Royal Society of Chemistry.

- Pharmaffiliates. (n.d.). This compound.

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C13H12O2 | CID 92995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. kmpharma.in [kmpharma.in]

- 8. This compound|lookchem [lookchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. This compound | 5234-06-0 | SynZeal [synzeal.com]

- 12. This compound | CAS No: 5234-06-0 [aquigenbio.com]

- 13. alpha-Naphthyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 14. capotchem.cn [capotchem.cn]

Navigating the Safety Landscape of 2-Naphthyl Glycidyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Naphthyl Glycidyl Ether in the Context of Pharmaceutical Development

This compound (CAS 5234-06-0) is an organic compound that holds significant relevance in the pharmaceutical industry, primarily as a known impurity and degradation product of the widely used beta-blocker, Propranolol.[1][2] Its molecular structure, characterized by a naphthalene ring system linked to a reactive glycidyl group containing an epoxide ring, makes it a valuable intermediate in organic synthesis.[1] However, this reactivity also underpins its potential hazards. For professionals in drug development and research, a thorough understanding of the safety profile and handling requirements of this compound is not just a matter of regulatory compliance, but a critical component of ensuring laboratory safety and the integrity of research outcomes. This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a simple recitation of facts to explain the causality behind safety protocols and handling procedures.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a clear understanding of the substance's identity and physical characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-((Naphthalen-2-yloxy)methyl)oxirane | [3] |

| Synonyms | Beta propranolol epoxide, 2-Glycidyloxynaphthalene | [2] |

| CAS Number | 5234-06-0 | [3] |

| Molecular Formula | C₁₃H₁₂O₂ | [3] |

| Molecular Weight | 200.24 g/mol | [4] |

| Appearance | Not available | [3] |

| Melting Point | 60-64 °C | |

| Boiling Point | 348.7 °C at 760 mmHg | |

| Flash Point | 152 °C | |

| Density | 1.192 g/cm³ |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with several hazards that necessitate careful handling.[5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [5] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | [6] |

| Carcinogenicity | 2 | Not explicitly stated for this compound, but other glycidyl ethers are considered potential carcinogens.[7] | |

| Acute Aquatic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Expert Insight: The presence of the epoxide ring is a key structural alert for skin sensitization. Epoxides are electrophilic and can react with nucleophilic residues in skin proteins, forming haptens that can trigger an immune response, leading to allergic contact dermatitis.[8] The suspicion of mutagenicity and carcinogenicity is also linked to the reactivity of the epoxide group, which has the potential to alkylate DNA.

Section 3: Toxicology Profile

Oral Toxicity: Data on related compounds suggests that glycidyl ethers can be harmful if swallowed. For example, the oral LD50 of allyl glycidyl ether in rats is 1600 mg/kg.[9]

Dermal Toxicity: Glycidyl ethers can be harmful in contact with skin.[10]

Inhalation Toxicity: While specific data is lacking for this compound, inhalation of vapors or aerosols should be avoided. For allyl glycidyl ether, the 4-hour LC50 in mice is >3500 ppm.[9]

Expert Insight: The lack of specific toxicological data for this compound underscores the importance of applying the Precautionary Principle. In the absence of definitive data, researchers should treat the compound as having a toxicity profile similar to or greater than that of its better-studied analogues and implement stringent control measures.

Section 4: Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

Caption: PPE workflow for handling this compound.

Experimental Causality:

-

Eye Protection: The high potential for serious eye irritation necessitates the use of chemical splash goggles or a face shield.[5]

-

Skin Protection: Due to its classification as a skin irritant and sensitizer, impermeable gloves are mandatory to prevent direct contact.[5]

-

Respiratory Protection: Working in a fume hood is crucial to avoid inhalation of any potential aerosols or vapors, especially given the lack of specific inhalation toxicity data.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents, strong acids, and strong bases.

Section 5: Emergency Procedures

A well-defined emergency plan is critical to mitigate the consequences of an accidental exposure or spill.

First-Aid Measures

Caption: First-aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

-

Specific Hazards: Combustion may produce irritating or toxic fumes, including carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A systematic approach is necessary to safely manage a spill.

Caption: Step-by-step workflow for cleaning up a spill.

Expert Insight: For spills of sensitizing agents like this compound, thorough decontamination of the spill area is critical to prevent residual contamination that could lead to future exposures and sensitization of laboratory personnel.

Section 6: Disposal Considerations

Waste contaminated with this compound must be handled as hazardous waste.

-

Waste Treatment: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[12]

-

Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[12]

-

Environmental Precautions: Do not let the product enter drains, as it is toxic to aquatic life with long-lasting effects.[11]

Section 7: Synthesis and Application as a Propranolol Impurity Standard